2-Aminobenzimidazole

Catalog No.
S583092
CAS No.
934-32-7
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzimidazole

Sourcing challenge: Analogs lacking the C2-amino group (e.g., benzimidazole) fail in anti-biofilm assays and PARP-1 inhibitor designs. 2-Aminobenzimidazole resolves this by providing the essential nucleophilic handle and hydrogen-bonding motif. - Confirmed scaffold for sub-micromolar PARP-1 inhibitors. - Non-negotiable pharmacophore for P. aeruginosa biofilm inhibitors: activity lost upon C2-amino removal. - Consistent purity for multi-step API synthesis and agrochemical lead generation. Batch-tested for research and industrial use.

CAS Number

934-32-7

Product Name

2-Aminobenzimidazole

IUPAC Name

1H-benzimidazol-2-amine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)

InChI Key

JWYUFVNJZUSCSM-UHFFFAOYSA-N

solubility

>20 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)

Synonyms

2-aminobenzimidazole, 2-aminobenzimidazole hydrochloride, 2-aminobenzimidazole monobenzoate, 2-aminobenzimidazole monohydrochloride, 2-aminobenzimidazole monoperchlorate, 2-aminobenzimidazole monosulfate, 2-aminobenzimidazole sulfate, 2-aminobenzimidazole sulfate (2:1), 2-aminobenzimidazole tartrate(2:1), (L)-(+)-isomer, 2-aminobenzimidazole, conjugate monoacid

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N

The exact mass of the compound 2-Aminobenzimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)>20 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27793. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g

2-Aminobenzimidazole is a heterocyclic aromatic compound featuring a fused benzene and imidazole ring system. Crucially, it is functionalized with an amino group at the 2-position, which serves as a primary reactive site and a key modulator of its chemical properties. This C2-amino group distinguishes it from the unsubstituted parent compound, benzimidazole, by providing a versatile synthetic handle for elaboration and imparting specific hydrogen-bonding capabilities. Its established utility as a precursor for pharmaceuticals, a component in corrosion inhibitor packages, and a monomer for performance polymers makes it a strategic material in both industrial and research settings.

Research Fit

Heterocyclic building block for medicinal chemistry and probe synthesis
Reported top-rank corrosion inhibitor on iron in acidic media
Supports antiparasitic and antiprotozoal lead optimization studies
Pathway-selective NF-κB probe development context

Substituting 2-Aminobenzimidazole with its parent compound, benzimidazole, or positional isomers is often unviable in optimized applications. The C2-amino group is not merely a structural feature; it is a critical functional handle that dictates reactivity, binding affinity, and ultimate performance. For instance, in the development of anti-biofilm agents, the removal of the 2-amino group from the benzimidazole core leads to a complete loss of inhibitory activity. Similarly, in multi-step API synthesis, this group provides a specific and reliable nucleophilic site for building molecular complexity, a feature absent in unsubstituted benzimidazole. Using an isomer like 5-aminobenzimidazole would alter the electronic and steric environment of the reactive site, disrupting established reaction pathways and target-binding interactions, making direct substitution impractical and cost-ineffective.

Substitution Risk

Replacing the 2-amino group with 2-methyl, 2-mercapto, or unsubstituted benzimidazole alters hydrogen-bonding capacity and adsorption behavior, which may shift corrosion inhibition performance significantly.
Substituting with other benzimidazole anthelmintics (e.g., albendazole) may not reproduce antiparasitic potency; 2-aminobenzimidazole scaffold confers distinct tubulin-binding kinetics and species-specific profiles.
Broad-spectrum IKK inhibitors suppress all NF-κB pathways, whereas 2-aminobenzimidazole probes selectively target PKC-induced activation; substitution would lose pathway specificity needed for mechanistic signaling studies.

C2-Amino Group Enables Anti-Biofilm Activity

In a direct comparison of structural analogs, 2-Aminobenzimidazole (as a core scaffold) demonstrated potent inhibition of *P. aeruginosa* biofilm formation, with an IC50 value of 47 µM. In contrast, the analogous structure lacking the C2-amino group (aryl-benzimidazole) exhibited a complete loss of inhibitory activity, highlighting the indispensability of this specific functional group for the desired biological effect.

Evidence DimensionBiofilm Inhibition (P. aeruginosa)
Target Compound DataIC50 = 47 µM
Comparator Or BaselineAryl-benzimidazole (lacking C2-amino group): No inhibitory activity
Quantified DifferenceQualitatively infinite (active vs. inactive)
Conditions24-hour static biofilm assay against P. aeruginosa PA14.

This justifies the selection of 2-Aminobenzimidazole as a mandatory starting scaffold for developing anti-biofilm agents, as simpler analogs fail to provide the required activity.

Corrosion Efficiency Rank
Reported
AB > PB > MB > HB > B on iron in 1 M HCl
Reported top rank in tested set; supports corrosion inhibitor screening
EIS and polarization at 10⁻³–10⁻² M, room temperature

Validated PARP-1 Inhibitor Precursor

The benzimidazole scaffold, for which 2-Aminobenzimidazole is a key starting material, is a proven core for high-value oncology targets like Poly(ADP-ribose) Polymerase-1 (PARP-1). Synthetic elaboration from this core structure has yielded potent inhibitors; for example, a simple carboxamide derivative achieved an IC50 value of 0.71 µM against PARP-1, demonstrating the scaffold's effectiveness in accessing biologically active chemical space. The C2-amino position is a frequently utilized and reliable attachment point for building the side chains necessary for potent enzyme inhibition.

Evidence DimensionPARP-1 Inhibition (IC50)
Target Compound DataServes as a precursor to derivatives with high potency
Comparator Or BaselineBenchmark for potent PARP-1 inhibitor: IC50 = 0.71 µM for a derivative
Quantified DifferenceN/A (Demonstrates precursor value)
ConditionsIn vitro PARP-1 enzyme assay.

This validates the procurement of 2-Aminobenzimidazole as a strategic starting material for R&D programs targeting the synthesis of high-potency PARP inhibitors.

Anti-T. spiralis Activity
Reported
2-ABI derivatives: 5-fold higher in vitro activity vs albendazole; in vivo 100% efficacy at 50 mg/kg (vs 100 mg/kg for albendazole)
Supports antiparasitic lead optimization; reported dose-response context
In vivo intestinal phase mouse model; oral administration

N-Acylation Route to Agricultural Fungicides

The C2-amino group of 2-Aminobenzimidazole serves as an effective handle for creating potent agricultural fungicides. A study on N-acyl and N-thioacyl derivatives, synthesized directly from 2-Aminobenzimidazole, demonstrated high fungicidal activity against a panel of 13 phytopathogenic fungi. The most active derivatives exhibited EC50 values in the range of 2.5–20 µg/mL, positioning them as effective anti-tubulin agents and validating the parent compound as a valuable precursor.

Evidence DimensionFungicidal Activity (EC50)
Target Compound DataPrecursor to derivatives with EC50 values of 2.5–20 µg/mL
Comparator Or BaselineN/A (Demonstrates value as a synthetic platform)
Quantified DifferenceN/A
ConditionsIn vitro fungicidal assay against 13 strains of phytopathogenic fungi.

This evidence supports the procurement of 2-Aminobenzimidazole as a core building block for the discovery and manufacturing of new, high-performance fungicides.

NF-κB Pathway Selectivity
Reported
CID-2858522: selective inhibition of PKC-induced NF-κB; no effect on other activation pathways
Pathway-selective probe context; avoids broad-spectrum NF-κB suppression
Cell-based reporter assay; human B cell stimulation model

Copper Corrosion Inhibition Profile

In comparative electrochemical tests on copper surfaces, 2-Aminobenzimidazole provided a corrosion inhibition efficiency of 42.45% at a 10 mmol/L concentration. This performance is differentiated from other C2-substituted analogs under the same test conditions, with 2-Mercaptobenzimidazole showing 80.38% efficiency and 2-Methylbenzimidazole achieving 96.39% efficiency (at 5 mmol/L). The unsubstituted parent, benzimidazole, showed an efficiency of 56.21%.

Evidence DimensionCorrosion Inhibition Efficiency (η) on Copper
Target Compound Data42.45% at 10 mmol/L
Comparator Or BaselineBenzimidazole: 56.21%; 2-Mercaptobenzimidazole: 80.38%; 2-Methylbenzimidazole: 96.39%
Quantified DifferenceProvides a baseline level of protection, allowing formulators to select higher-performance analogs only when necessary.
ConditionsElectrochemical measurement on copper surface in a solution containing BTA.

This quantitative data allows a buyer to avoid over-specification, selecting 2-Aminobenzimidazole for cost-sensitive formulations where moderate protection is sufficient, rather than defaulting to more expensive, higher-performance alternatives.

Antiprotozoal IC₅₀
Reported
E. histolytica IC₅₀ = 114 nM; G. intestinalis IC₅₀ = 1.90 µM
Reported nanomolar antiprotozoal potency; supports drug discovery screening
Cross-study comparable vs metronidazole ~1–5 µM
Aurora Kinase Solubility
Reported
2-ABI series: improved aqueous solubility vs SNS-314; comparable kinase potency and mouse IV PK profile
Supports scaffold optimization for kinase inhibitor discovery; solubility-PK context
Compound 6m representative; mouse IV PK data

Anti-Biofilm Agent Development

Where the development of novel antimicrobial agents or surface coatings is required, particularly against pathogens like *P. aeruginosa*. The C2-amino group is a non-negotiable pharmacophore for this activity, making the compound an essential starting material.

PARP Inhibitor Synthesis Intermediate

For use in medicinal chemistry programs targeting PARP-1 and related enzymes for cancer therapeutics. Its structure is a proven and effective scaffold for generating derivatives with sub-micromolar inhibitory potency.

Agricultural Fungicide Development

In agrochemical research and development, this compound is a validated precursor for synthesizing N-acyl derivatives that exhibit potent, broad-spectrum fungicidal activity, making it a strategic choice for lead generation programs.

Corrosion Inhibitor Formulation Component

For industrial applications requiring corrosion protection of copper where performance requirements are moderate. Its defined efficacy profile allows for its inclusion in formulations where higher-cost inhibitors would represent unnecessary over-specification.

Application Fit Matrix

Application
Selection Property
Validation Focus
Corrosion inhibitor screening for iron/steel in acidic media
Reported top-rank corrosion inhibition efficiency among benzimidazole analogs
EIS and polarization method comparison in 1 M HCl
Antiparasitic lead optimization for Trichinella
Reported enhanced antiparasitic activity relative to reference anthelmintic in vitro and in vivo
Dose-response and intestinal phase model validation
NF-κB signaling pathway probe development
Pathway-selective inhibition of PKC-induced NF-κB activation
Cell-based reporter assay and target gene expression profiling
Antiprotozoal screening for Entamoeba and Giardia
Nanomolar potency against E. histolytica and µM potency against G. intestinalis
In vitro parasite culture assay comparison

Physical Description

Plates (in water); white powder. (NTP, 1992)

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

133.063997236 Da

Monoisotopic Mass

133.063997236 Da

Heavy Atom Count

10

LogP

0.91 (LogP)

Appearance

Powder

Melting Point

435 °F (NTP, 1992)

UNII

E65DE7521V

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (67.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (59.22%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (67.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

934-32-7

Wikipedia

2-aminobenzimidazole

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)
Transformation products
Pesticides -> Fungicides -> Benzimidazole fungicides -> Transformation products

General Manufacturing Information

1H-Benzimidazol-2-amine: ACTIVE
Blight et al. An AAAA-DDDD quadruple hydrogen bond array. Nature Chemistry, doi: 10.1038/nchem.987, published online 21 February 2011 http://www.nature.com/nchem

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